Mycotoxin 81

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Mycotoxin 81 is a naturally occurring toxic compound produced by certain types of fungi. These fungi can grow on various foodstuffs such as cereals, nuts, spices, dried fruits, and coffee beans, often under warm and humid conditions. Mycotoxins, including this compound, pose significant health risks to both humans and livestock, ranging from acute poisoning to long-term effects such as immune deficiency and cancer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Mycotoxin 81 involves the cultivation of specific fungal species under controlled environmental conditions. The fungi are grown on substrates that mimic their natural growth environments, such as grains or nuts. The production of this compound is influenced by factors such as pH, temperature, humidity, and substrate nutrition .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The fungi are cultured in bioreactors with optimized conditions to maximize toxin yield. Post-cultivation, the mycotoxin is extracted and purified using techniques such as solid-phase extraction, liquid-liquid extraction, and matrix solid phase dispersion .

Analyse Chemischer Reaktionen

pH-Dependent Stability

MON demonstrates instability in acidic environments (pH < 5), undergoing decarboxylation to form reactive intermediates. Under neutral to alkaline conditions (pH 7–9), it remains stable but can chelate divalent cations like Ca2+ and Mg2+, disrupting cellular ion homeostasis .

| Condition | Reaction Pathway | Products Identified |

|---|---|---|

| pH < 5 | Decarboxylation | Cyclopropanone derivatives |

| pH 7–9 | Chelation with metal ions | Stable ion complexes |

| UV light (254 nm) | Photodegradation | Unidentified polar metabolites |

Oxidative Reactions

In vitro studies show MON reacts with hydrogen peroxide (H2O2) via Fenton-like mechanisms, generating hydroxyl radicals (- OH) that induce DNA strand breaks in human lymphocytes at concentrations ≥2.5 μM . This oxidative pathway correlates with observed genotoxicity in mammalian cells.

Structural Analogues and Cross-Reactivity

MON shares structural homology with other cyclobutane mycotoxins, enabling competitive inhibition of mitochondrial enzymes:

Enzyme Inhibition Kinetics

| Enzyme | IC50 (μM) | Mechanism |

|---|---|---|

| Pyruvate dehydrogenase | 4.2 ± 0.3 | Competitive inhibition at TPP site |

| Succinate dehydrogenase | 8.9 ± 1.1 | Non-competitive binding |

Data derived from avian cardiomyocyte assays show MON disrupts cardiac energy metabolism via these targets .

Analytical Detection and Artifact Formation

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) analyses reveal MON forms ammonium adducts ([M+NH4]+) during ionization, requiring 5 mM ammonium formate in mobile phases to stabilize the signal . Artifact formation occurs when extraction solvents contain >0.1% formic acid, inducing partial cyclization to furan derivatives.

Wissenschaftliche Forschungsanwendungen

Mycotoxin 81 has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the mechanisms of mycotoxin biosynthesis and detoxification.

Biology: Researchers use this compound to investigate its effects on cellular processes, including oxidative stress and DNA damage.

Medicine: It serves as a tool to study the toxicological effects of mycotoxins and develop therapeutic interventions.

Industry: this compound is used in the development of detection methods for food safety and quality control

Wirkmechanismus

Mycotoxin 81 exerts its effects through several molecular pathways:

Oxidative Stress: It induces the production of reactive oxygen species, leading to cellular damage.

DNA Damage: this compound can interfere with DNA replication and repair mechanisms, causing mutations.

Immunosuppression: It affects the immune system by reducing the activity of specific immune cells and promoting inflammation

Vergleich Mit ähnlichen Verbindungen

Aflatoxins: Produced by Aspergillus species, these are among the most toxic mycotoxins.

Ochratoxin A: Known for its nephrotoxic effects, produced by Aspergillus and Penicillium species.

Zearalenone: Produced by Fusarium species, it has estrogenic effects.

Fumonisins: Produced by Fusarium species, these mycotoxins are known for their neurotoxic effects

Uniqueness of Mycotoxin 81: this compound is unique due to its specific molecular structure and the particular fungi that produce it. Its distinct biosynthetic pathway and the specific environmental conditions required for its production set it apart from other mycotoxins .

Eigenschaften

CAS-Nummer |

93513-59-8 |

|---|---|

Molekularformel |

C22H18O7 |

Molekulargewicht |

394.4 g/mol |

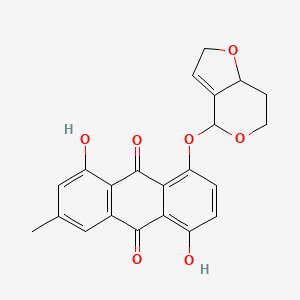

IUPAC-Name |

8-(4,6,7,7a-tetrahydro-2H-furo[3,2-c]pyran-4-yloxy)-1,5-dihydroxy-3-methylanthracene-9,10-dione |

InChI |

InChI=1S/C22H18O7/c1-10-8-12-17(14(24)9-10)21(26)19-16(3-2-13(23)18(19)20(12)25)29-22-11-4-6-27-15(11)5-7-28-22/h2-4,8-9,15,22-24H,5-7H2,1H3 |

InChI-Schlüssel |

TUSQXSZBOGDCBU-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)OC4C5=CCOC5CCO4 |

Kanonische SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)OC4C5=CCOC5CCO4 |

Synonyme |

1,5-dihydroxy-3-methyl-8-((2,6,7,7a-tetrahydro-4H-furo(3,2c)pyran-4-yl)oxy)-9,10-anthracenedione MT-81 toxin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.